3-Nitronaphthalene-1,8-dicarboxylic acid
Overview
Description
3-Nitronaphthalene-1,8-dicarboxylic acid is an organic compound with the molecular formula C12H5NO5. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of nitro and carboxylic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitronaphthalene-1,8-dicarboxylic acid can be synthesized through the nitration of naphthalene-1,8-dicarboxylic acidThis can be achieved using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Nitronaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
3-Nitronaphthalene-1,8-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Employed in the study of enzyme-catalyzed reactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitronaphthalene-1,8-dicarboxylic acid involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the nitro group and has different chemical properties.
3-Nitrophthalic acid: Similar structure but with different substitution patterns on the naphthalene ring.
1,8-Naphthalimide derivatives: Contain imide functional groups instead of carboxylic acids.
Uniqueness
3-Nitronaphthalene-1,8-dicarboxylic acid is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-nitronaphthalene-1,8-dicarboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO6/c14-11(15)8-3-1-2-6-4-7(13(18)19)5-9(10(6)8)12(16)17/h1-5H,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZLVXMWQPRHJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)C(=O)O)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596021 | |
Record name | 3-Nitronaphthalene-1,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37140-22-0 | |
Record name | 3-Nitro-1,8-naphthalenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37140-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitronaphthalene-1,8-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.